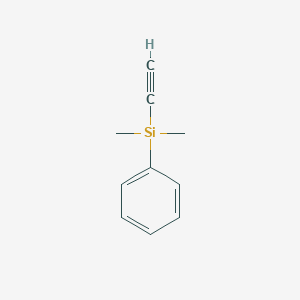

(Dimethylphenylsilyl)acetylene

Übersicht

Beschreibung

(Dimethylphenylsilyl)acetylene is a compound that features a silicon atom bonded to two methyl groups and a phenyl group, with the silicon also connected to an acetylenic (ethynyl) group. This structure is part of a broader class of organosilicon compounds that are of interest due to their utility in various chemical reactions and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of (dimethylphenylsilyl)acetylene derivatives can be achieved through various methods. One approach involves the radical addition of organosilanes to acetylenes. For example, triethylborane can induce the addition of tris(trimethylsilyl)silane to acetylenes, resulting in compounds such as (Z)-1-tris(trimethylsilyl)silyl-1-dodecene with high yield and stereoselectivity . This method demonstrates the potential for creating (dimethylphenylsilyl)acetylene through similar radical addition reactions.

Molecular Structure Analysis

The molecular structure of related silylacetylene compounds can be quite complex. For instance, the crystalline complex of triphenylsilylacetylene with triphenylphosphineoxide exhibits short C–H···O hydrogen bonds, which are among the shortest reported for acetylenic donors . This suggests that (dimethylphenylsilyl)acetylene could also form strong intermolecular interactions due to the acetylenic hydrogen.

Chemical Reactions Analysis

(Dimethylphenylsilyl)acetylene and its analogs participate in various chemical reactions. For example, the reaction of acetylenecarboxylic acid with amines can lead to products where a methoxycarbonylmethylene group is a common structural element, indicating the potential reactivity of the acetylenic group in (dimethylphenylsilyl)acetylene . Additionally, the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles can yield thiophene derivatives, showcasing the versatility of silyl-acetylene compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (dimethylphenylsilyl)acetylene derivatives can be inferred from related compounds. For instance, the electrochemical silylation of phenylacetylene can lead to silylated ethynyl and ethenyl derivatives, which suggests that (dimethylphenylsilyl)acetylene could undergo similar electrochemical transformations . The hydrosilylation of unsaturated compounds with 5-dimethylsilylfurfural diethyl acetal also indicates that (dimethylphenylsilyl)acetylene could react with unsaturated compounds to form various adducts .

Wissenschaftliche Forschungsanwendungen

Transition-Metal Catalyzed Reactions : (Dimethylphenylsilyl)acetylene undergoes effective transition-metal catalyzed silylzincation and silylalumination, providing vinylsilanes with high stereo- and regioselectivities (Wakamatsu et al., 1986).

Silylcupration of Acetylenes : This compound reacts with hex-1-yne, propyne, acetylene itself, phenylacetylene, and hex-3-yne to give products of syn addition of the dimethylphenylsilyl group and the copper, leading to vinylsilanes (Fleming, Newton, & Roessler, 1981).

Radical Addition in Organic Synthesis : It's used in radical addition reactions, such as triethylborane induced radical addition to acetylenes, showing effectiveness in hydrosilylation (Miura, Oshima, & Utimoto, 1993).

Reactivity in Hydrotrioxides Formation : Involved in the preparation and characterization of dimethylphenylsilyl hydrotrioxides, indicating potential in studying reactive intermediates (Plesničar, Cerkovnik, Koller, & Kovač, 1991).

Electrochemical Silylation : Useful in electrochemical silylation of phenylacetylene, yielding various silylated ethynyl and ethenyl derivatives (Jouikov & Salaheev, 1996).

Synthesis of Thiophene Derivatives : Employed in the synthesis of thiophene derivatives through cycloaddition reactions, showing versatility in organic synthesis (Komatsu et al., 2002).

Polymerization : It's used in the polymerization of acetylenes, such as the synthesis of high molecular weight polymers from o-(Dimethylphenylsilyl)phenylacetylene (Masuda, Katahira, Tsuchihara, & Higashimura, 1992).

Infrared Studies of Acetylene Dimer : Its involvement in studies of acetylene dimer, providing insights into molecular interactions and structures (Prichard, Nandi, & Muenter, 1988).

Impact on Soot Formation : Studied for its effect on the formation of soot and gas products when mixed with acetylene under different conditions (Esarte, Millera, Bilbao, & Alzueta, 2010).

Synthesis of Aryl- and Vinyl-Substituted Derivatives : Useful in converting acetylene into aryl- and vinyl-substituted derivatives in the presence of nickel or palladium complexes (Cassar, 1975).

Safety And Hazards

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

Eigenschaften

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethylphenylsilyl)acetylene | |

CAS RN |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

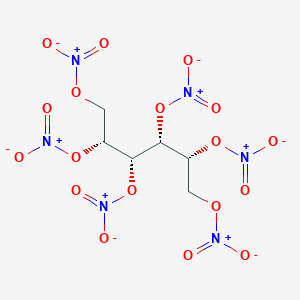

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)